Cas no 2171243-36-8 (2-(1-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclohexyl)acetic acid)

2171243-36-8 structure
Nome do Produto:2-(1-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclohexyl)acetic acid
2-(1-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclohexyl)acetic acid Propriedades químicas e físicas
Nomes e Identificadores
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- 2-(1-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclohexyl)acetic acid
- EN300-1549052
- 2171243-36-8
- 2-(1-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclohexyl)acetic acid
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- Inchi: 1S/C28H34N2O5/c1-19(15-25(31)29-18-28(16-26(32)33)13-7-2-8-14-28)30-27(34)35-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,19,24H,2,7-8,13-18H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t19-/m1/s1
- Chave InChI: SDSAIOFYCWEZCL-LJQANCHMSA-N
- SMILES: OC(CC1(CNC(C[C@@H](C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCCCC1)=O
Propriedades Computadas
- Massa Exacta: 478.24677219g/mol
- Massa monoisotópica: 478.24677219g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 35
- Contagem de Ligações Rotativas: 10
- Complexidade: 728
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.5
- Superfície polar topológica: 105Ų
2-(1-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclohexyl)acetic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1549052-0.05g |
2-(1-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclohexyl)acetic acid |
2171243-36-8 | 0.05g |
$2044.0 | 2023-06-05 | ||
Enamine | EN300-1549052-10.0g |
2-(1-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclohexyl)acetic acid |
2171243-36-8 | 10g |
$10464.0 | 2023-06-05 | ||
Enamine | EN300-1549052-1.0g |
2-(1-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclohexyl)acetic acid |
2171243-36-8 | 1g |
$2433.0 | 2023-06-05 | ||
Enamine | EN300-1549052-50mg |
2-(1-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclohexyl)acetic acid |
2171243-36-8 | 50mg |
$2044.0 | 2023-09-25 | ||
Enamine | EN300-1549052-100mg |
2-(1-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclohexyl)acetic acid |
2171243-36-8 | 100mg |
$2142.0 | 2023-09-25 | ||
Enamine | EN300-1549052-250mg |
2-(1-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclohexyl)acetic acid |
2171243-36-8 | 250mg |
$2239.0 | 2023-09-25 | ||
Enamine | EN300-1549052-2500mg |
2-(1-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclohexyl)acetic acid |
2171243-36-8 | 2500mg |
$4771.0 | 2023-09-25 | ||
Enamine | EN300-1549052-0.25g |
2-(1-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclohexyl)acetic acid |
2171243-36-8 | 0.25g |
$2239.0 | 2023-06-05 | ||
Enamine | EN300-1549052-0.5g |
2-(1-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclohexyl)acetic acid |
2171243-36-8 | 0.5g |
$2336.0 | 2023-06-05 | ||
Enamine | EN300-1549052-500mg |
2-(1-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclohexyl)acetic acid |
2171243-36-8 | 500mg |
$2336.0 | 2023-09-25 |
2-(1-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclohexyl)acetic acid Literatura Relacionada
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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